Structural Topology Divergence: Pyrazine-Piperidine vs. Common Pyrazine-Piperazine Scaffolds
The target compound features a direct C–N bond between the pyrazin-2-yl ring and the piperidine nitrogen, in contrast to the pyrazinyl-piperazinyl-piperidine linkage prevalent in a disclosed CXCR3 antagonist series [1]. This difference alters the amine basicity (piperidine pKa ~10 vs. piperazine pKa ~9.8 for the conjugate acid of the second nitrogen) and eliminates one potential hydrogen-bond donor site, which may translate into divergent target binding profiles and metabolic stability. No direct head-to-head pharmacological data exist for this specific compound.
| Evidence Dimension | Central amine basicity and H-bond donor capacity |
|---|---|
| Target Compound Data | Piperidine N-substituted with pyrazin-2-yl; 0 additional H-bond donors on central ring |
| Comparator Or Baseline | Pyrazinyl-piperazinyl-piperidine CXCR3 antagonists; piperazine carries 1 additional H-bond donor |
| Quantified Difference | Not quantified (no experimental pKa or binding data available for target compound) |
| Conditions | Structural comparison; no biological assay data available |
Why This Matters
For medicinal chemistry programs aiming to optimize amine basicity or reduce hydrogen-bond donor count, this scaffold offers a pre-built differentiation point; however, the absence of experimental data means this advantage remains hypothetical and must be validated empirically.
- [1] Nair AG et al. Bioorg Med Chem Lett. 2014;24(4):1085-8. doi:10.1016/j.bmcl.2014.01.009. View Source
